molecular formula C12H22N2O4 B3001016 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid CAS No. 1803567-01-2

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B3001016
CAS No.: 1803567-01-2
M. Wt: 258.318
InChI Key: NHWPMCHBQRITJA-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the amino group with a Boc group. One common method is to start with the corresponding pyrrolidine derivative and introduce the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can be more versatile compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of the free amine.

Scientific Research Applications

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for the amino function, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    N-Boc-4-(2-Aminoethyl)pyrrolidine: Similar structure but without the carboxylic acid group.

Uniqueness

4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This dual functionality allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-aminoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWPMCHBQRITJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-01-2
Record name 4-(2-aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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